REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:10][CH:9]=[C:8]2[CH:4]([C:5](=[O:12])[O:6][C:7]2=[O:11])[CH2:3]1.[C:13]([O:21][CH3:22])(=[O:20])/[CH:14]=[CH:15]\[C:16]([O:18][CH3:19])=[O:17].C(OC)(=O)/C=C/C(OC)=O>>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][C:5]2=[O:12].[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC1CC2C(OC(C2=CC1)=O)=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
palladium-on-aluminium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
catalyst
|
Quantity
|
100 mL
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
leaving the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(OC(C2=CC1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:10][CH:9]=[C:8]2[CH:4]([C:5](=[O:12])[O:6][C:7]2=[O:11])[CH2:3]1.[C:13]([O:21][CH3:22])(=[O:20])/[CH:14]=[CH:15]\[C:16]([O:18][CH3:19])=[O:17].C(OC)(=O)/C=C/C(OC)=O>>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][C:5]2=[O:12].[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC1CC2C(OC(C2=CC1)=O)=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
palladium-on-aluminium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
catalyst
|
Quantity
|
100 mL
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
leaving the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(OC(C2=CC1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:10][CH:9]=[C:8]2[CH:4]([C:5](=[O:12])[O:6][C:7]2=[O:11])[CH2:3]1.[C:13]([O:21][CH3:22])(=[O:20])/[CH:14]=[CH:15]\[C:16]([O:18][CH3:19])=[O:17].C(OC)(=O)/C=C/C(OC)=O>>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][C:5]2=[O:12].[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC1CC2C(OC(C2=CC1)=O)=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
palladium-on-aluminium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
catalyst
|
Quantity
|
100 mL
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
leaving the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(OC(C2=CC1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |